Enhanced Intramolecular Hydrogen Bonding Compared to 3,5-Dihydroxyflavone
3-Hydroxy-5-methoxyflavone forms a stronger intramolecular hydrogen bond than its unmethylated analog, 3,5-dihydroxyflavone, as evidenced by IR spectroscopy. This altered hydrogen bonding affects its solution-state conformation and potential intermolecular interactions [1].
| Evidence Dimension | Strength of intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | 3-OH stretching band at 3334 cm⁻¹ |
| Comparator Or Baseline | 3,5-dihydroxyflavone: 3-OH stretching band at 3400 cm⁻¹ |
| Quantified Difference | 66 cm⁻¹ shift to lower wavenumber, indicating a stronger hydrogen bond in the target compound. |
| Conditions | Chloroform solution IR spectroscopy |
Why This Matters
This difference in hydrogen bonding strength can directly impact solubility, aggregation behavior, and molecular recognition by biological targets, making 3-Hydroxy-5-methoxyflavone a distinct chemical entity for experimental use.
- [1] Looker, J. H.; Hanneman, W. W.; Kagal, S. A.; Dappen, J. I.; Edman, J. R. Physical and chemical properties of hydroxyflavones. IV. Infrared absorption spectra of dihydroxyflavones containing the 5-hydroxyl group. Journal of Heterocyclic Chemistry 1966, 3 (1), 55-60. View Source
